1,2-Dimethyl-4-nitroindole
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Overview
Description
1,2-Dimethyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound 1,2-dimethyl-4-nitro-1H-indole features a nitro group at the 4-position and methyl groups at the 1- and 2-positions of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-4-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 1,2-dimethylindole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.
Industrial Production Methods
Industrial production of 1,2-dimethyl-4-nitro-1H-indole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,2-dimethyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Oxidation: 1,2-dimethyl-4-nitroindole-3-carboxylic acid.
Scientific Research Applications
1,2-Dimethyl-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-indole: Lacks the second methyl group at the 2-position.
2-Methyl-4-nitro-1H-indole: Lacks the methyl group at the 1-position.
4-Nitro-1H-indole: Lacks both methyl groups.
Uniqueness
1,2-Dimethyl-4-nitro-1H-indole is unique due to the presence of both methyl groups at the 1- and 2-positions, which can influence its chemical reactivity and biological properties. The combination of these substituents can affect the compound’s electronic distribution, steric hindrance, and overall molecular interactions, making it distinct from other similar indole derivatives.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8-9(11(7)2)4-3-5-10(8)12(13)14/h3-6H,1-2H3 |
InChI Key |
GBSKZFCYJKXRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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